Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate
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Overview
Description
Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a hydroxyphenyl-propan-2-yl group. Its distinct molecular arrangement makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with the appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group is particularly important for its biological activity, as it can participate in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the hydroxyphenyl-propan-2-yl group.
tert-Butyl carbamate: Contains a tert-butyl group instead of a benzyl group.
N-[(2S)-1-(chlorosulfonyl)propan-2-yl]carbamate: Contains a chlorosulfonyl group instead of a hydroxyphenyl group
Uniqueness
Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C17H19NO4/c1-12(16(20)14-8-5-9-15(19)10-14)18-17(21)22-11-13-6-3-2-4-7-13/h2-10,12,16,19-20H,11H2,1H3,(H,18,21)/t12-,16-/m0/s1 |
InChI Key |
CRKAMWYOFKCIQK-LRDDRELGSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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